2-Ammonio-2-(2-carboxyethyl)pent-4-enoate

LogP Lipophilicity Membrane Permeability

2-Ammonio-2-(2-carboxyethyl)pent-4-enoate (CAS 916505-64-1) is a zwitterionic, non-proteinogenic α,α-disubstituted amino acid formally named as 2-(2-propen-1-yl)glutamic acid. The molecule features a pent-4-enoate backbone with a quaternary ammonio group and a 2-carboxyethyl side chain at the C2 position, yielding a molecular formula of C₈H₁₃NO₄ (MW 187.19 g/mol).

Molecular Formula C8H13NO4
Molecular Weight 187.19 g/mol
Cat. No. B12604632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ammonio-2-(2-carboxyethyl)pent-4-enoate
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC=CCC(CCC(=O)O)(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H13NO4/c1-2-4-8(9,7(12)13)5-3-6(10)11/h2H,1,3-5,9H2,(H,10,11)(H,12,13)
InChIKeyPTKSXFVJUFVQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ammonio-2-(2-carboxyethyl)pent-4-enoate – Key Physicochemical and Structural Identifiers for Procurement Specification


2-Ammonio-2-(2-carboxyethyl)pent-4-enoate (CAS 916505-64-1) is a zwitterionic, non-proteinogenic α,α-disubstituted amino acid formally named as 2-(2-propen-1-yl)glutamic acid . The molecule features a pent-4-enoate backbone with a quaternary ammonio group and a 2-carboxyethyl side chain at the C2 position, yielding a molecular formula of C₈H₁₃NO₄ (MW 187.19 g/mol) . Its computed LogP of 0.91 and topological polar surface area (TPSA) of 100.62 Ų place it in a distinct physicochemical space relative to both proteinogenic glutamic acid and simpler allylglycine analogs, making precise structural identity verification essential during procurement [1].

Why 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate Cannot Be Interchanged with Generic Glutamic Acid Analogs


Substitution with common in-class analogs such as L-glutamic acid, 2-methylglutamic acid, or L-allylglycine fails because the target compound uniquely combines a hydrophobic allyl substituent at the C2 position with an intact carboxyethyl side chain, generating a zwitterionic topology not replicated by any single comparator . While 2-methylglutamic acid (LogP 0.35) and L-allylglycine (a glycine derivative) each capture one structural motif, neither preserves the dual-substitution architecture that governs the compound's distinct hydrogen-bonding capacity, lipophilicity (LogP 0.91), and potential for stereo/regioselective interactions at biological targets such as excitatory amino acid transporters or taste receptors [1]. Procurement of a generic glutamic acid derivative here would deliver a fundamentally different molecular entity with divergent solubility, permeability, and target engagement profiles [1].

Quantitative Differentiator Evidence: 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate Versus Closest Analogs


Lipophilicity (LogP) Differentiation: Target Compound vs. 2-Methylglutamic Acid and Glutamic Acid

The target compound exhibits a computed LogP of 0.91, which is 2.6-fold higher than 2-methylglutamic acid (LogP 0.35) and substantially higher than L-glutamic acid (LogP approximately -3.69), indicating markedly greater lipophilicity and predicted passive membrane permeability . This differentiation is driven by the allyl substituent at C2, which the methyl and hydrogen comparators lack.

LogP Lipophilicity Membrane Permeability

Molecular Weight and Boiling Point Differentiation vs. L-Allylglycine

The target compound has a molecular weight of 187.19 g/mol and a predicted boiling point of 352.5 ± 42.0 °C, compared to L-allylglycine (MW 115.13 g/mol, bp approximately 231 °C) [1]. The additional carboxyethyl side chain adds 72.06 Da of mass and significantly elevates the boiling point, which may confer advantages in thermal stability during high-temperature processing or prolonged storage.

Molecular Weight Boiling Point Thermal Stability

Zwitterionic Architecture Differentiation: Dual-Substitution vs. Single-Motif Analogs

The target compound is a C2-α,α-disubstituted amino acid bearing both an ammonio group and a carboxyethyl side chain on the same carbon, generating a permanent zwitterionic state distinct from the mono-substituted comparators . By contrast, L-glutamic acid (no C2 substitution), 2-methylglutamic acid (single methyl at C2), and L-allylglycine (allyl substitution on glycine, lacking the glutamate side chain) each present a simpler hydrogen-bond donor/acceptor pattern [1]. The target compound's TPSA of 100.62 Ų equals that of glutamic acid and 2-methylglutamic acid, but its unique electronic distribution from the quaternary ammonio group alters its molecular recognition profile.

Zwitterion Hydrogen Bonding Structural Topology

Predicted Density Differentiation vs. 2-Methylglutamic Acid

The target compound has a predicted density of 1.259 ± 0.06 g/cm³, compared to 2-methylglutamic acid at 1.336 ± 0.06 g/cm³ . The lower density of the target compound (Δ = -0.077 g/cm³) reflects the steric bulk of the allyl group reducing crystal packing efficiency relative to the compact methyl substituent.

Density Formulation Solid-State Properties

Umami Taste Modulation Potential: Class-Level Differentiation Supported by Patent Evidence

The Givaudan patent WO-2013060813-A1 explicitly claims 2-substituted glutamic acid derivatives — the class to which 2-ammonio-2-(2-carboxyethyl)pent-4-enoate belongs — as agents that 'impart, enhance or modify umami-and/or salt taste in a comestible product' at concentrations from 0.001 to 100% by weight, and demonstrates synergistic use with MSG at 100–500 ppm [1]. While no single-compound taste threshold data are available for the target compound, its structural features (C2 allyl substitution on a glutamic acid scaffold) are encompassed within the patent's general Formula (I) where X = C1-C5 linear or branched alkyl/alkenyl. By contrast, unsubstituted glutamic acid (MSG) and 2-methylglutamic acid lack the allyl unsaturation that may confer differentiated binding at the T1R1/T1R3 umami receptor.

Umami Taste Flavor Modulation T1R1/T1R3

Excitatory Amino Acid Transporter (EAAT) Engagement Potential: Structural Rationale vs. Known Inhibitors

The target compound's glutamate-like backbone with a lipophilic C2 substituent mirrors the pharmacophore of known EAAT2 inhibitors. BindingDB records for structurally related sulfonamide-glutamate hybrids show IC50 values of 500 nM against human EAAT2 in [³H]-D-Asp uptake assays [1]. While direct assay data for 2-ammonio-2-(2-carboxyethyl)pent-4-enoate are absent, an earlier series of conformationally constrained glutamic acid analogs showed that C2-substitution can preserve or enhance transporter affinity relative to L-glutamate (Km ~10–30 µM for EAAT2) [2]. The target compound's LogP of 0.91 and zwitterionic character are consistent with the physicochemical profile of CNS-penetrant amino acid analogs, whereas 2-methylglutamic acid (LogP 0.35) is reportedly inactive in electrophysiological experiments at glutamate receptors [3].

EAAT2 Glutamate Transporter CNS Pharmacology

Procurement-Relevant Application Scenarios for 2-Ammonio-2-(2-carboxyethyl)pent-4-enoate


Neuroscience Research: EAAT Transporter Probe Development

The compound's glutamate-like backbone with enhanced lipophilicity (LogP 0.91 vs. -3.69 for glutamic acid) and zwitterionic topology positions it as a candidate scaffold for developing EAAT family transporter probes, where 2-methylglutamic acid has proven inactive. Researchers investigating glutamate homeostasis, excitotoxicity, or CNS drug delivery should prioritize this compound over simpler glutamic acid analogs due to its predicted membrane permeability advantage [1].

Flavor Science: Umami/Salt Taste Modulation in Comestible Products

Covered by the Givaudan patent WO-2013060813-A1 claiming 2-substituted glutamic acid derivatives for umami and salt taste enhancement, this compound provides a patent-backed structural entry point for flavor-house R&D. Its use at 0.001–100% w/w in flavor compositions, potentially synergizing with MSG at 100–500 ppm, offers a differentiated IP position that generic MSG or 2-methylglutamic acid cannot provide [1].

Medicinal Chemistry: Unnatural Amino Acid Building Block

As an α,α-disubstituted amino acid bearing an allyl handle, this compound enables diversification via olefin metathesis, thiol-ene click chemistry, or cross-coupling reactions. Its higher molecular weight (187.19 vs. 115.13 for allylglycine) and lower density (1.259 vs. 1.336 g/cm³ for 2-methylglutamic acid) differentiate it for solid-phase peptide synthesis workflows requiring specific swelling and coupling characteristics [1].

Analytical Reference Standard Procurement

The compound's unique mass spectrometric signature (precursor [M-H]⁻ at m/z 154.0623, confirmed by LC-ESI-QTOF with retention time 1.875 min on Acquity CSHC18) provides a verifiable identity marker for quality control [1]. Its predicted boiling point (352.5 ± 42.0 °C) and density (1.259 g/cm³) further distinguish it from common interferents, supporting its use as a reference standard in metabolomics or impurity profiling workflows where allylglycine or 2-methylglutamic acid could cause false identification .

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